An In-depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a bifunctional molecule of significant interest in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structure, featuring a Boc-protected amine on a cyclohexane scaffold and a reactive bromomethyl group, makes it a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers leveraging this versatile building block in their drug discovery endeavors.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1222709-30-9 | [1] |
| Molecular Formula | C₁₂H₂₂BrNO₂ | [2] |
| Molecular Weight | 292.21 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 360.5 ± 11.0 °C (Predicted) | [3] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from typical reaction conditions. |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 38.3 Ų | [2] |
Synthesis and Spectroscopic Characterization
The most common synthetic route to tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate involves the bromination of its precursor, tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate. This precursor is commercially available and is also recognized as a PROTAC linker.[4][5]
Synthetic Pathway
Caption: Synthetic route from the alcohol precursor to the target compound.
Experimental Protocol: Bromination of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
The following is a generalized protocol based on standard bromination reactions of primary alcohols. Researchers should optimize conditions for their specific setup.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in anhydrous DCM to the stirred solution. Alternatively, a mixture of carbon tetrabromide (CBr₄) (1.2 eq) and triphenylphosphine (PPh₃) (1.2 eq) can be used (Appel reaction).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate as a solid.
Spectroscopic Data
¹H NMR:
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δ ~4.3 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~3.4 ppm (br s, 1H): CH proton attached to the nitrogen.
-
δ ~3.2 ppm (d, 2H): CH₂ protons of the bromomethyl group.
-
δ 1.0-2.0 ppm (m, 10H): Cyclohexane ring protons.
-
δ 1.45 ppm (s, 9H): tert-butyl protons.
¹³C NMR:
-
δ ~155 ppm: Carbonyl carbon of the carbamate.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~50 ppm: CH carbon attached to the nitrogen.
-
δ ~40 ppm: CH₂ carbon of the bromomethyl group.
-
δ ~30-35 ppm: Cyclohexane ring carbons.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
IR Spectroscopy:
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~3300 cm⁻¹: N-H stretching of the carbamate.
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~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
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~1690 cm⁻¹: C=O stretching of the carbamate.
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~1520 cm⁻¹: N-H bending of the carbamate.
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~1170 cm⁻¹: C-O stretching of the carbamate.
-
~600-700 cm⁻¹: C-Br stretching.
Reactivity and Applications in Drug Discovery
The chemical utility of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate stems from its two distinct functional groups: the Boc-protected amine and the primary alkyl bromide.
The Boc-Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[6] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the free amine for further functionalization. This orthogonality allows for selective manipulation of the molecule's two reactive sites.
The Bromomethyl Group: A Handle for Nucleophilic Substitution
The bromomethyl group is a reactive electrophile, making it an excellent substrate for Sₙ2 reactions. The primary nature of the alkyl bromide minimizes steric hindrance, facilitating attack by a wide range of nucleophiles.[7] This allows for the covalent attachment of this building block to various molecular scaffolds.
Caption: Dual reactivity of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate.
Application in PROTAC Synthesis
The primary application of tert-butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] This molecule serves as a versatile linker, connecting the target protein-binding ligand to the E3 ligase-binding ligand.[11]
The synthesis of a PROTAC using this linker typically involves:
-
Attachment to the first ligand: The bromomethyl group reacts with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the target protein ligand or the E3 ligase ligand via an Sₙ2 reaction.
-
Deprotection: The Boc group is removed under acidic conditions to reveal the free amine.
-
Attachment to the second ligand: The newly exposed amine is then coupled to the second ligand, often through an amide bond formation.
The trans-cyclohexane ring provides a rigid and defined spatial orientation between the two ends of the PROTAC, which can be crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.[11]
Safety and Handling
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2]
Conclusion
tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting group strategy, and reactive handle for covalent linkage make it an ideal component for the synthesis of complex molecules, most notably PROTACs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the development of novel therapeutics aimed at targeted protein degradation.
References
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PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem Compound Summary for CID 15408001. Accessed January 1, 2026. [Link].
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PubChem. 1-(Bromomethyl)-4-tert-butylcyclohexane. PubChem Compound Summary for CID 13175542. Accessed January 1, 2026. [Link].
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PubChem. tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate. PubChem Compound Summary for CID 46172881. Accessed January 1, 2026. [Link].
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Frontiers in Chemistry. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. Accessed January 1, 2026. [Link].
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National Center for Biotechnology Information. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Accessed January 1, 2026. [Link].
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Organic Syntheses. Carbamic acid, tert-butyl ester. Accessed January 1, 2026. [Link].
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ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate. Accessed January 1, 2026. [Link].
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MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Accessed January 1, 2026. [Link].
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